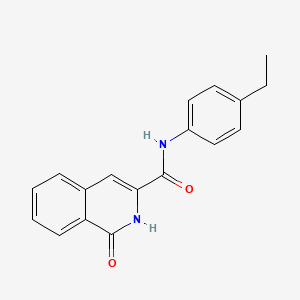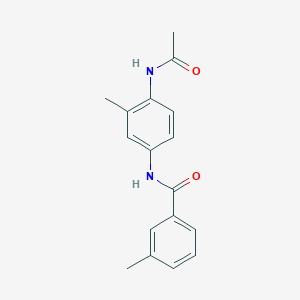
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide, also known as FDP or FL-DM-1, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. FDP is a pyrazole-based compound that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. By inhibiting FAAH, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide may increase the levels of endocannabinoids in the body, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide can reduce inflammation and oxidative stress, which are both implicated in the development of cancer. 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, which may have potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide is its relatively low toxicity, which makes it a promising candidate for further development as a cancer treatment. However, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide. One area of interest is the development of more effective methods of administering 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide in vivo, such as the use of nanoparticles or other drug delivery systems. Another area of research is the investigation of the potential use of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide and its potential applications in the treatment of other diseases, such as diabetes and inflammation.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide involves a multistep process, starting with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(4-fluorophenyl)-3-hydrazinobut-1-en-1-yl acetate, which is subsequently reacted with isobutyryl chloride to form 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has been the subject of numerous scientific studies for its potential applications in cancer treatment. In vitro studies have shown that 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated the ability of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10(2)14-13(15(20)18(3)4)9-17-19(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDOGBDRFLUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)






